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Ac-VDVAD-pNA (trifluoroacetate salt) -

Ac-VDVAD-pNA (trifluoroacetate salt)

Catalog Number: EVT-10928775
CAS Number:
Molecular Formula: C31H42F3N7O14
Molecular Weight: 793.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-VDVAD-pNA (trifluoroacetate salt) is a synthetic peptide substrate specifically designed for the study of caspase-2 activity. This compound contains the sequence Val-Asp-Val-Ala-Asp, which is recognized and cleaved by caspases, a family of cysteine proteases that play crucial roles in apoptosis and inflammation. The trifluoroacetate salt form enhances its solubility and stability in various biochemical assays.

Source and Classification

Ac-VDVAD-pNA is classified as a biochemical reagent primarily used in research settings to investigate caspase activity. It is commercially available from several suppliers, including Cayman Chemical and Bertin Bioreagent, which provide detailed specifications and usage protocols for this substrate .

Synthesis Analysis

Methods

The synthesis of Ac-VDVAD-pNA typically employs solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential assembly of peptides on a solid support. This method is advantageous as it minimizes purification steps and enhances yield.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid (Valine) to a resin. Subsequent amino acids are added one at a time through deprotection and coupling reactions.
  2. Coupling Reagents: Common reagents include 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide, which facilitate the formation of peptide bonds.
  3. Cleavage: Once the desired peptide chain is assembled, it is cleaved from the resin using trifluoroacetic acid, yielding Ac-VDVAD-pNA in its trifluoroacetate salt form.
Molecular Structure Analysis

Structure

The molecular structure of Ac-VDVAD-pNA consists of five amino acids linked by peptide bonds, with a para-nitroaniline moiety attached to the C-terminal end. This chromophore allows for colorimetric detection of caspase activity upon cleavage.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₅
  • Molecular Weight: Approximately 318.32 g/mol
  • Structural Representation: The peptide backbone features standard amide linkages, while the para-nitroaniline group contributes to its spectroscopic properties .
Chemical Reactions Analysis

Reactions

Ac-VDVAD-pNA undergoes specific enzymatic cleavage by caspase-2, resulting in the release of para-nitroaniline, which can be quantitatively measured using spectrophotometric methods.

Technical Details

  1. Caspase Cleavage: The enzyme recognizes the VDVAD sequence and cleaves after the aspartic acid residue.
  2. Detection Method: The released para-nitroaniline can be detected at 405 nm, allowing for the quantification of caspase activity in various biological samples .
Mechanism of Action

Process

The mechanism by which Ac-VDVAD-pNA functions involves its interaction with caspases:

  1. Binding: Caspase-2 binds to the substrate through its active site.
  2. Cleavage: Following binding, the enzyme catalyzes hydrolysis at the peptide bond adjacent to aspartic acid, leading to substrate cleavage.
  3. Release of Product: The cleavage results in the release of para-nitroaniline, which can then be measured to assess caspase activity .

Data

This mechanism allows researchers to monitor apoptotic processes and evaluate drug effects on caspase activity in various experimental setups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

Applications

Ac-VDVAD-pNA is primarily utilized in scientific research for:

  1. Caspase Activity Assays: Used extensively to measure caspase-2 activity in cell lysates or tissue samples.
  2. Apoptosis Research: Helps elucidate mechanisms of programmed cell death by quantifying caspase activation.
  3. Drug Development: Assists in screening potential inhibitors or activators of caspases during drug discovery processes .
Introduction to Caspase Substrates in Apoptosis and Inflammation Research

Caspase Classification and Functional Roles in Regulated Cell Death Pathways

Caspases, an evolutionarily conserved family of cysteine-aspartic proteases, serve as central orchestrators of programmed cell death (apoptosis) and inflammatory responses. These enzymes are synthesized as inactive zymogens (procaspases) and undergo proteolytic activation upon receiving specific molecular signals. Functionally, caspases segregate into three distinct categories:

  • Initiator caspases (Caspase-1, -2, -4, -5, -8, -9, -10, -11): These feature long prodomains containing death effector domains (DED) or caspase activation and recruitment domains (CARD). They auto-activate upon proximity-induced dimerization within multiprotein complexes like the inflammasome (Caspase-1) or the apoptosome (Caspase-9). Initiator caspases subsequently cleave and activate downstream executioner caspases [1].
  • Executioner caspases (Caspase-3, -6, -7): These possess short prodomains and exist as dimers. Activated by initiator caspases, they cleave numerous cellular substrates (e.g., PARP, ICAD, structural proteins), dismantling the cell during apoptosis [2].
  • Inflammatory caspases (Caspase-1, -4, -5, -11): A subset of initiator caspases primarily activated within inflammasomes. Caspase-1 processes pro-interleukin-1β (IL-1β) and pro-interleukin-18 (IL-18) into their active, secreted forms and cleaves gasdermin D to induce pyroptosis—a lytic, pro-inflammatory cell death [1] [4].

Table 1: Key Caspase Types and Their Primary Functions

Caspase TypeRepresentative MembersActivation ComplexPrimary Functions
Apoptotic InitiatorCaspase-9, Caspase-8Apoptosome, DISCInitiates apoptotic cascade via executioner caspase activation
InflammatoryCaspase-1, Caspase-4/5InflammasomeActivates IL-1β, IL-18; induces pyroptosis via gasdermin D cleavage
Apoptotic ExecutionerCaspase-3, Caspase-7Activated by initiatorsCleaves structural & repair proteins (e.g., PARP, ICAD) to execute apoptotic cell death

These pathways exhibit substantial crosstalk; for instance, Caspase-8 can bridge extrinsic apoptosis and pyroptosis under certain conditions [1].

Historical Development of Peptide-Based Caspase Substrates

The development of synthetic caspase substrates emerged from deciphering the natural cleavage specificities of caspases. Key milestones include:

  • Early Protease Specificity Studies: Initial research identified that Caspase-1 (Interleukin-1β Converting Enzyme, ICE) cleaved pro-IL-1β preferentially after tyrosine-valine-alanine-aspartate (YVAD). This discovery spurred synthesis of the first generation inhibitors and substrates like Ac-YVAD-CHO (aldehyde inhibitor) and Ac-YVAD-pNA (chromogenic substrate) [4].
  • Expansion of Substrate Repertoire: Systematic screening using peptide libraries revealed distinct tetrapeptide and pentapeptide preferences across caspases. For example, Caspase-3 showed high affinity for DEVD (Asp-Glu-Val-Asp), leading to substrates like Ac-DEVD-pNA [2] [3]. Caspase-2 specificity was later defined as VDVAD (Val-Asp-Val-Ala-Asp) [2].
  • Fluorogenic and Chromogenic Reporter Systems: To enable quantitative activity measurement, para-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC) were conjugated to peptide sequences. Cleavage releases the reporter, generating detectable signals (colorimetric for pNA at ~405 nm; fluorescent for AMC at Ex/Em ~380/460 nm). Ac-VDVAD-pNA exemplifies a chromogenic Caspase-2 substrate developed during this era [2] [3].
  • Inhibitor Development Parallels: Irreversible inhibitors like Z-VAD-FMK (pan-caspase) and Ac-YVAD-cmk (Caspase-1 selective) utilized the same peptide motifs linked to fluoromethylketone (FMK) warheads, validating substrate specificity findings [2] [4].

Rationale for Tetrapeptide and Pentapeptide Substrate Design in Caspase Activity Profiling

Designing selective peptide substrates hinges on understanding caspase substrate binding pockets (S1-S4) and the critical P1 aspartate requirement:

  • P1 Aspartate Requirement: All caspases strictly require aspartate in the P1 position (N-terminal to the scissile bond), reflecting their role as aspartate-specific cysteine proteases. This is non-negotiable in substrate design [2] [3].
  • P4-P1 Specificity Determinants: Residues P4-P1 define caspase selectivity:
  • Caspase-1: Prefers bulky hydrophobic residues at P4 (e.g., Tyrosine in WEHD or YVAD). Substrates like Ac-YVAD-pNA and Ac-WEHD-AFC exploit this [4].
  • Caspase-2: Requires valine at P4 and P2, with aspartate at P3 (VDVAD, where V=Val, D=Asp, A=Ala). Ac-VDVAD-pNA incorporates this pentapeptide motif [2].
  • Caspase-3/7: Favor glutamate at P3 and aspartate at P4 (DEVD) [3].
  • Pentapeptide vs. Tetrapeptide: While most caspases are profiled with tetrapeptides (P4-P1), Caspase-2 exhibits significantly higher catalytic efficiency with pentapeptides (P5-P1, e.g., VDVAD). The P5 residue (Valine) enhances binding affinity and selectivity over related caspases like Caspase-3 [2].
  • Reporter Group Selection:
  • p-Nitroaniline (pNA): Used in chromogenic substrates (e.g., Ac-VDVAD-pNA). Cleavage releases yellow pNA, measurable spectrophotometrically (405 nm). Ideal for kinetic assays and inhibitor screening due to stability.
  • 7-Amino-4-methylcoumarin (AMC/AFC): Used in fluorogenic substrates (e.g., Ac-YVAD-AFC). Offers higher sensitivity than pNA but is susceptible to quenching or interference in complex samples [3] [4].

Table 2: Characteristic Synthetic Substrates for Key Caspases

CaspasePrimary FunctionOptimal SequenceExample SubstrateDetection Mode
Caspase-1Inflammation/PyroptosisWEHD, YVADAc-YVAD-pNA, Ac-WEHD-AFCChromogenic, Fluorogenic
Caspase-2Apoptosis InitiatorVDVAD (P5-P1)Ac-VDVAD-pNAChromogenic
Caspase-3Apoptosis ExecutionerDEVDAc-DEVD-pNA, Ac-DEVD-AMCChromogenic, Fluorogenic
Caspase-8Extrinsic ApoptosisIETDAc-IETD-pNAChromogenic
Caspase-9Intrinsic ApoptosisLEHDAc-LEHD-pNAChromogenic

This targeted substrate design enables precise dissection of caspase activation in complex biological contexts, such as distinguishing between intrinsic apoptosis (Caspase-9/3), extrinsic apoptosis (Caspase-8/3), inflammasome activation (Caspase-1), or specific initiators like Caspase-2 during DNA damage responses using tools like Ac-VDVAD-pNA [2] [3].

Properties

Product Name

Ac-VDVAD-pNA (trifluoroacetate salt)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C31H42F3N7O14

Molecular Weight

793.7 g/mol

InChI

InChI=1S/C29H41N7O12.C2HF3O2/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48;3-2(4,5)1(6)7/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41);(H,6,7)/t15-,19-,20-,23-,24-;/m0./s1

InChI Key

GBBBMAYPADJDNR-RJOXADQZSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

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